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Compound of Interest

Compound Name: 2'-Fluorobiphenyl-3-carboxylic acid

Cat. No.: B022265 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2'-
Fluorobiphenyl-3-carboxylic acid (CAS No. 103978-23-0). Due to the limited availability of

published experimental spectra for this specific compound, this document presents predicted

data based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS), alongside standardized experimental protocols for data acquisition.

Chemical Structure and Properties
IUPAC Name: 2'-Fluorobiphenyl-3-carboxylic acid

Molecular Formula: C₁₃H₉FO₂

Molecular Weight: 216.21 g/mol

CAS Number: 103978-23-0

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2'-Fluorobiphenyl-3-
carboxylic acid. These predictions are based on the analysis of its chemical structure and

comparison with data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.0 - 13.0 br s 1H -COOH

~8.2 - 8.3 d 1H Ar-H

~7.8 - 7.9 d 1H Ar-H

~7.5 - 7.6 t 1H Ar-H

~7.3 - 7.5 m 3H Ar-H

~7.1 - 7.2 t 1H Ar-H

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~170 - 175 -COOH

~158 - 162 (d, ¹JCF) C-F

~125 - 145 Ar-C

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

-110 to -120 Ar-F

Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands (KBr Pellet)
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad
O-H stretch (Carboxylic acid

dimer)

~1700 Strong C=O stretch (Carboxylic acid)

~1600, ~1480 Medium C=C stretch (Aromatic)

~1250 Strong C-O stretch

~1200 Strong C-F stretch

900-950 Broad O-H bend (out-of-plane)

Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

m/z Relative Intensity Assignment

216 High [M]⁺ (Molecular Ion)

199 Medium [M - OH]⁺

171 High [M - COOH]⁺

152 Medium [M - COOH - F]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2'-Fluorobiphenyl-3-carboxylic
acid in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane

(TMS) as an internal standard.

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
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¹H NMR Acquisition:

Acquire the spectrum at a probe temperature of 298 K.

Use a 30-degree pulse width with a relaxation delay of 1.0 second.

Collect 16 scans with an acquisition time of 4 seconds.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Use a 30-degree pulse width with a relaxation delay of 2.0 seconds.

Collect 1024 scans.

¹⁹F NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Use a 30-degree pulse width with a relaxation delay of 1.0 second.

Collect 64 scans.

Data Processing: Process all spectra using appropriate software (e.g., MestReNova,

TopSpin). Apply a line broadening of 0.3 Hz for ¹H spectra and 1.0 Hz for ¹³C and ¹⁹F spectra

before Fourier transformation. Phase and baseline correct the spectra manually. Calibrate

the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding 1-2

mg of 2'-Fluorobiphenyl-3-carboxylic acid with approximately 100 mg of dry KBr powder.

Press the mixture into a transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:
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Record the spectrum over a range of 4000-400 cm⁻¹.

Co-add 32 scans at a resolution of 4 cm⁻¹.

Collect a background spectrum of a blank KBr pellet and subtract it from the sample

spectrum.

Data Processing: Process the spectrum using the instrument's software to identify peak

positions and intensities.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of 2'-Fluorobiphenyl-3-carboxylic acid in

methanol directly into the ion source via a heated probe or through a gas chromatograph

(GC-MS).

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

Data Acquisition:

Set the ionization energy to 70 eV.

Scan a mass range of m/z 40-300.

Maintain the ion source temperature at 230 °C and the quadrupole temperature at 150 °C.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

major fragment ions.

Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the

spectroscopic analysis of 2'-Fluorobiphenyl-3-carboxylic acid.
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Caption: Experimental workflow for the spectroscopic analysis of a chemical compound.
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Caption: Relationship between the molecular structure and its spectroscopic data.

To cite this document: BenchChem. [Spectroscopic Profile of 2'-Fluorobiphenyl-3-carboxylic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b022265#2-fluorobiphenyl-3-carboxylic-acid-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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